molecular formula C16H18N2O7S2 B12108801 4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid

4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid

Cat. No.: B12108801
M. Wt: 414.5 g/mol
InChI Key: NRMPDWXYZCWNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a propan-2-yloxy group and a sulfamoylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene using potassium permanganate under acidic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction. This involves reacting the benzoic acid derivative with propan-2-ol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the Sulfamoylbenzenesulfonamido Group: The sulfamoylbenzenesulfonamido group can be attached through a sulfonation reaction followed by amination. This involves reacting the benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group, which is then reacted with a suitable amine to form the sulfamoylbenzenesulfonamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid core can be further oxidized to form more complex carboxylic acids.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or alcohols in the presence of a strong acid or base.

Major Products

    Oxidation: Formation of more complex carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various alkoxy or functional group-substituted benzoic acids.

Scientific Research Applications

4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)benzoic acid: Lacks the sulfamoylbenzenesulfonamido group.

    3-(4-Sulfamoylbenzenesulfonamido)benzoic acid: Lacks the propan-2-yloxy group.

    4-(Methoxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

4-(Propan-2-yloxy)-3-(4-sulfamoylbenzenesulfonamido)benzoic acid is unique due to the presence of both the propan-2-yloxy group and the sulfamoylbenzenesulfonamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O7S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-propan-2-yloxy-3-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H18N2O7S2/c1-10(2)25-15-8-3-11(16(19)20)9-14(15)18-27(23,24)13-6-4-12(5-7-13)26(17,21)22/h3-10,18H,1-2H3,(H,19,20)(H2,17,21,22)

InChI Key

NRMPDWXYZCWNID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.